5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde
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Overview
Description
5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with a morpholinylmethyl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Morpholinylmethyl Group: The morpholinylmethyl group can be introduced via nucleophilic substitution reactions, where morpholine reacts with a suitable electrophilic intermediate.
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction conditions, where the thiophene derivative is treated with a formylating agent such as DMF and POCl3.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carboxylic acid.
Reduction: 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholinyl group can enhance binding affinity and specificity, while the thiophene ring can participate in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: Lacks the methyl and morpholinylmethyl substitutions, making it less complex.
5-Methylthiophene-2-carbaldehyde: Similar structure but without the morpholinylmethyl group.
4-(Morpholin-4-ylmethyl)thiophene-2-carbaldehyde: Similar structure but without the methyl group.
Uniqueness: 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde is unique due to the combination of the morpholinylmethyl and methyl groups on the thiophene ring, which can enhance its reactivity and binding properties in various applications.
This compound’s unique structure and versatile reactivity make it a valuable tool in both academic research and industrial applications.
Properties
IUPAC Name |
5-methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-9-10(6-11(8-13)15-9)7-12-2-4-14-5-3-12/h6,8H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNWHJIVCWYBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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